molecular formula C21H18ClNO B073875 3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one CAS No. 94864-08-1

3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one

Cat. No.: B073875
CAS No.: 94864-08-1
M. Wt: 335.8 g/mol
InChI Key: SXLCSNBAKSFHOH-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C21H18ClNO. It is characterized by the presence of a propanone group attached to a 4-chlorophenylamino group and two phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one typically involves the reaction of 4-chloroaniline with benzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with acetophenone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one is unique due to the presence of both the 4-chlorophenylamino group and two phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

CAS No.

94864-08-1

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

3-(4-chloroanilino)-1,3-diphenylpropan-1-one

InChI

InChI=1S/C21H18ClNO/c22-18-11-13-19(14-12-18)23-20(16-7-3-1-4-8-16)15-21(24)17-9-5-2-6-10-17/h1-14,20,23H,15H2

InChI Key

SXLCSNBAKSFHOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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